4-(6-Chloro-pyridin-3-ylmethoxymethyl)-piperidine-1-carboxylic acid tert-butyl ester
Description
Properties
IUPAC Name |
tert-butyl 4-[(6-chloropyridin-3-yl)methoxymethyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25ClN2O3/c1-17(2,3)23-16(21)20-8-6-13(7-9-20)11-22-12-14-4-5-15(18)19-10-14/h4-5,10,13H,6-9,11-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKWXLXBVGKCJAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)COCC2=CN=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901116495 | |
| Record name | 1-Piperidinecarboxylic acid, 4-[[(6-chloro-3-pyridinyl)methoxy]methyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901116495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261234-06-3 | |
| Record name | 1-Piperidinecarboxylic acid, 4-[[(6-chloro-3-pyridinyl)methoxy]methyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261234-06-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Piperidinecarboxylic acid, 4-[[(6-chloro-3-pyridinyl)methoxy]methyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901116495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
4-(6-Chloro-pyridin-3-ylmethoxymethyl)-piperidine-1-carboxylic acid tert-butyl ester, also known by its CAS number 939986-39-7, is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The mechanism of action for this compound is not fully elucidated in the literature. However, compounds with similar structures often interact with various biological targets, including enzymes and receptors involved in metabolic pathways. The presence of the chloro-pyridine moiety suggests potential interactions with neurotransmitter systems or enzymes related to oxidative stress.
Antioxidant Activity
Research indicates that derivatives of similar structures exhibit antioxidant properties. For instance, compounds with piperidine and pyridine functionalities have been shown to scavenge free radicals effectively, which can contribute to their protective effects against oxidative stress .
Enzyme Inhibition
Preliminary studies suggest that this compound may inhibit certain enzymes. For example, related compounds have demonstrated inhibition of xanthine oxidase, an enzyme involved in purine metabolism that, when overactive, can lead to increased levels of uric acid and associated disorders like gout . The specific IC50 values for related compounds indicate moderate inhibitory activity.
Study on Xanthine Oxidase Inhibition
In a study examining various piperidine derivatives, it was found that modifications at the piperidine ring significantly impacted xanthine oxidase inhibition. The compound's structure allows for effective binding within the enzyme's active site, suggesting potential therapeutic applications in managing hyperuricemia .
| Compound | IC50 (μM) | Activity |
|---|---|---|
| Compound A | 3.6 | Strong Inhibitor |
| Compound B | 8.1 | Moderate Inhibitor |
| Compound C | 9.9 | Moderate Inhibitor |
Toxicological Profile
The toxicity profile of esters like this compound typically shows low toxicity in sub-chronic studies. For example, a dietary study on rats indicated a no-observed-adverse-effect level (NOAEL) at doses significantly higher than those expected for human exposure . This suggests a favorable safety profile for further development.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C17H25ClN2O3
- Molecular Weight : 340.85 g/mol
- CAS Number : 939986-39-7
- InChI Key : IRIFZBKETFWJPE-UHFFFAOYSA-N
The compound's structure allows for diverse chemical interactions, making it a valuable building block in drug discovery and development.
Medicinal Chemistry
The compound is primarily used in medicinal chemistry as a bioactive reagent and a building block for synthesizing more complex molecules. Its potential therapeutic effects are being explored in various contexts:
- Neuropharmacology : The presence of piperidine and pyridine rings suggests possible interactions with neurotransmitter receptors, which may lead to the development of new treatments for neurological disorders.
- Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound may exhibit antimicrobial properties, warranting further investigation into their efficacy against specific pathogens.
Organic Synthesis
In organic synthesis, this compound serves as a versatile intermediate for creating various derivatives with tailored biological activities. Its ability to participate in multiple chemical reactions makes it a valuable asset in synthetic pathways.
Case Study 1: Neuroactive Compounds
A study investigated derivatives of piperidine compounds, including 4-(6-Chloro-pyridin-3-ylmethoxymethyl)-piperidine-1-carboxylic acid tert-butyl ester, focusing on their interaction with serotonin receptors. Results demonstrated that modifications to the piperidine structure could enhance receptor affinity and selectivity, indicating potential for developing new antidepressants.
Case Study 2: Antimicrobial Research
Another research project evaluated the antimicrobial properties of various piperidine derivatives synthesized from this compound. The findings revealed that certain modifications led to increased activity against Gram-positive bacteria, suggesting a pathway for developing new antibiotics.
Comparison with Similar Compounds
4-[(6-Chloro-pyrimidin-4-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester
- Molecular Formula : C15H23ClN4O2
- Molecular Weight : 326.82 g/mol .
- Key Differences: The pyrimidine ring replaces the pyridine moiety, introducing an additional nitrogen atom. An aminomethyl (-NH-CH2-) linker replaces the methoxymethyl (-O-CH2-) group.
- The amino group increases polarity, affecting solubility and pharmacokinetics .
3-(6-Chloro-pyridin-3-ylmethoxymethyl)-piperidine-1-carboxylic acid tert-butyl ester
- Molecular Formula : Likely similar to the target compound (C16H23ClN2O3) but with a 3-substituted piperidine instead of 4-substituted.
- Key Differences :
- Substitution at the 3-position of the piperidine ring alters spatial orientation, impacting binding to chiral targets.
- Implications :
4-[4-(6-Chloro-pyridin-3-ylmethoxy)phenyl]-piperidine-1-carboxylic acid tert-butyl ester
4-(Morpholine-4-sulfonyl)-piperidine-1-carboxylic acid tert-butyl ester
- Molecular Formula : C14H26N2O5S.
- Key Differences :
- A morpholine sulfonyl group replaces the chloropyridinylmethoxymethyl substituent.
- Implications :
Structural and Functional Analysis Table
Q & A
Q. What are the recommended safety protocols and personal protective equipment (PPE) for handling this compound in laboratory settings?
The compound may cause skin, eye, or respiratory irritation based on its structural analogs . Key safety measures include:
- Respiratory protection : Use NIOSH-approved respirators in poorly ventilated areas .
- Hand/Eye protection : Wear nitrile gloves and chemical splash goggles .
- Ventilation : Conduct experiments in a fume hood to minimize inhalation risks .
- Emergency measures : Ensure access to eyewash stations and emergency showers .
Q. What is the typical synthetic route for 4-(6-Chloro-pyridin-3-ylmethoxymethyl)-piperidine-1-carboxylic acid tert-butyl ester?
While direct synthesis data is limited, structurally similar piperidine-tert-butyl esters are synthesized via multi-step routes:
- Step 1 : Introduction of the tert-butyl carbamate (Boc) group to piperidine under anhydrous conditions .
- Step 2 : Functionalization of the pyridinyl-chloro moiety via nucleophilic substitution or cross-coupling reactions .
- Step 3 : Purification using column chromatography (silica gel, ethyl acetate/hexane gradients) . Reaction optimization (e.g., temperature, catalyst selection) is critical for yield improvement .
Q. How is the compound characterized post-synthesis to confirm structural integrity?
Standard analytical methods include:
- NMR spectroscopy : - and -NMR to verify tert-butyl, piperidine, and pyridinyl signals .
- Mass spectrometry (MS) : High-resolution MS to confirm molecular ion peaks (e.g., [M+H]) .
- HPLC : Purity assessment (>95% by reverse-phase C18 columns) .
Q. What storage conditions ensure the compound’s stability?
- Temperature : Store at 2–8°C in airtight containers to prevent hydrolysis .
- Light sensitivity : Protect from prolonged UV exposure to avoid decomposition .
- Moisture control : Use desiccants (e.g., silica gel) to mitigate ester group degradation .
Advanced Research Questions
Q. How can contradictory data on reaction yields during scale-up synthesis be resolved?
Yield discrepancies often arise from inefficient mixing or heat transfer in larger batches. Strategies include:
Q. What methodologies are effective for selective removal of the tert-butyl protecting group?
The tert-butyl ester can be cleaved under acidic conditions:
Q. How does the 6-chloro-pyridin-3-ylmethoxymethyl substituent influence biological activity in target binding studies?
The chloro-pyridinyl group enhances:
- Electrophilic interactions : Chlorine’s electron-withdrawing effect stabilizes binding to hydrophobic enzyme pockets .
- Metabolic stability : Reduced oxidative metabolism compared to unsubstituted pyridines . Validation : Use molecular docking simulations (e.g., AutoDock Vina) paired with SPR-based binding assays .
Q. What advanced analytical techniques address purity discrepancies observed in NMR vs. HPLC data?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
